![molecular formula C15H18N2O2S B2498668 2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid CAS No. 927983-55-9](/img/structure/B2498668.png)
2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid
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Overview
Description
“2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid” is a chemical compound that is part of the ‘small’ chemical compounds category . It has a molecular formula of C16H22N2O5 .
Molecular Structure Analysis
The molecular structure of “2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid” involves a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Scientific Research Applications
Synthesis of Functionalized Oxazolidines
This compound can be used in the synthesis of functionalized oxazolidines . Oxazolidine ring is an important structural unit of many biologically active compounds and also serves as the key intermediates to produce many useful chemical compounds . Various oxazolidine derivatives such as mono- and polycyclic oxazolidines, spirooxazolidines, and oxazolidinones have been successfully obtained using 1,2-amino alcohols as starting materials .
Metal-Free Domino Annulation/Mannich Reactions
The compound has been used in metal-free domino annulation/Mannich reactions . This reaction involves the cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids to access N-propargyloxazolidines .
Domino Petasis Borono–Mannich Reaction
It has been used in a domino Petasis borono–Mannich reaction of 1,2-amino alcohols, formaldehyde, and organoboronic acids . This strategy provides a convenient route to N-substituted oxazolidines .
Synthesis of Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives
The compound has been used in the synthesis of novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives . These derivatives have shown cytotoxic activity against human cancer cell lines, including HepG2 and MDA-MB-231 .
Inhibition of VEGFR2
One of the synthesized derivatives, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, has shown inhibition on VEGFR2 . This derivative was a potential inhibitor against MDA-MB-231 (IC50 = 1.4 μM) compared with sorafenib (IC50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than HepG2 cell line (IC50 = 22.6 μM) .
Commercial Availability
The compound “2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid” is commercially available. This means it can be readily obtained for use in various scientific research applications.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
Indole derivatives, which this compound is related to, are known to have diverse biological and clinical applications .
Result of Action
Molecules containing a thiazole ring, when entering physiological systems, may reset the system differently .
Action Environment
It’s known that the properties of thiazole derivatives can be enhanced by incorporating essential oils, thereby strengthening their antioxidant and antimicrobial properties .
properties
IUPAC Name |
2-[2-(2,6-diethylanilino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-10-6-5-7-11(4-2)14(10)17-15-16-12(9-20-15)8-13(18)19/h5-7,9H,3-4,8H2,1-2H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIUMGADJAXNGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid |
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